

In-Depth Technical Guide to the Industrial Applications of 2-Cyclohexylphenol

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Compound of Interest

Compound Name: 2-Cyclohexylphenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a valuable aromatic organic compound characterized by a phenol ring substituted with a cyclohexyl group at the ortho position. This unique structure, combining a hydrophilic hydroxyl group with a bulky, lipophilic cyclohexyl ring, imparts a range of chemical properties that make it a versatile intermediate in various industrial applications. This technical guide provides a comprehensive overview of the primary industrial uses of **2-cyclohexylphenol**, with a focus on its role in the synthesis of antioxidants, polymers, dyes, and as a key building block in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to support research and development in these fields.

Core Industrial Applications

The industrial utility of **2-Cyclohexylphenol** is primarily centered on its function as a chemical intermediate. Its key applications include:

- **Antioxidant and Stabilizer Production:** It serves as a precursor for more complex, sterically hindered phenols that are effective antioxidants and stabilizers for polymers, rubbers, and oils. A notable example is its derivative, 2,2'-Methylenebis(4-methyl-6-cyclohexylphenol), which is utilized to prevent oxidative degradation in plastics and rubber formulations.^[1]

- **Polymer and Resin Manufacturing:** **2-Cyclohexylphenol** is used in the synthesis of specialty polymers and resins where its structure can enhance thermal stability and durability.
- **Pharmaceutical and Agrochemical Synthesis:** It is a crucial reagent in the synthesis of various active compounds. It has been identified as a key intermediate in the preparation of thyroid hormone receptor β -agonists and its structural motif is important for probing the endocannabinoid system.^{[2][3]} Furthermore, it is a precursor for certain disinfectants and fungicides.^{[4][5]}
- **Dye Intermediate:** The compound is utilized in the synthesis of certain types of dyes, leveraging the reactivity of the phenol ring.^{[4][5][6]}

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Cyclohexylphenol** is provided in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C ₁₂ H ₁₆ O	
Molecular Weight	176.25	g/mol
CAS Number	119-42-6	
Appearance	White to light yellow/orange powder or crystal	
Melting Point	56	°C
Boiling Point	284	°C
Density	~1.042	g/cm ³
Flash Point	134	°C
Water Solubility	83.33 (at 25 °C)	mg/L
logP (Octanol/Water Partition Coefficient)	3.440	
pKa	10.41 ± 0.30	

Data sourced from various chemical suppliers and databases.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Synthesis of 2-Cyclohexylphenol via Friedel-Crafts Alkylation

The industrial synthesis of **2-Cyclohexylphenol** is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of an acid catalyst.[\[4\]](#)[\[5\]](#)

Materials:

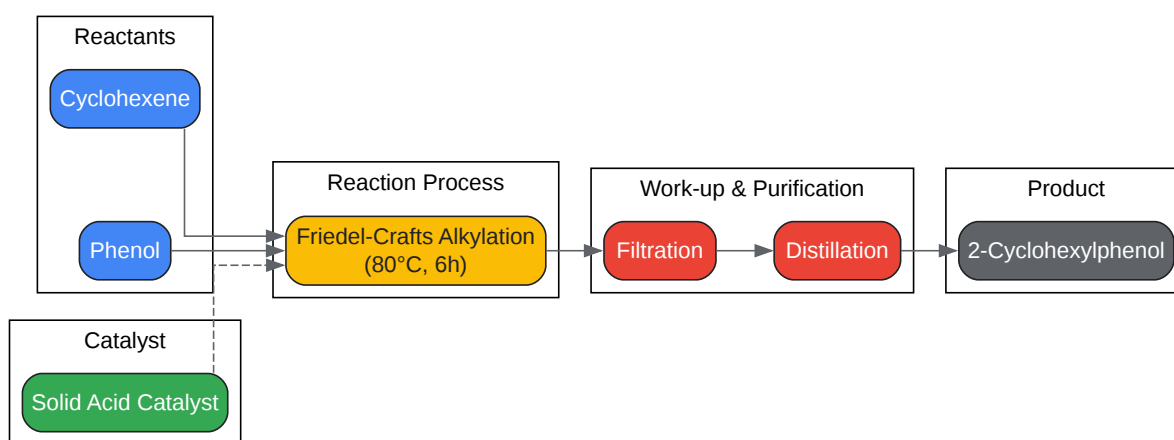
- Phenol
- Cyclohexene
- Solid acid catalyst (e.g., 30% 12-tungstophosphoric acid on hydrous zirconia)
- Solvent (if required, e.g., 1,2-dichloroethane)
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol and cyclohexene in a 10:1 molar ratio.
- Add the solid acid catalyst. A typical catalyst loading is 0.25 g for a reaction of this scale.
- Heat the reaction mixture to 80°C with continuous stirring.

- Maintain the reaction at this temperature for 6 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Separate the solid catalyst from the reaction mixture by filtration.
- If a solvent was used, remove it under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation.
- Analyze the product purity and identify the isomers (o- and p-cyclohexylphenol) using GC-MS.[5]

Workflow for Synthesis of **2-Cyclohexylphenol**:



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A flowchart illustrating the synthesis of **2-Cyclohexylphenol**.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of **2-Cyclohexylphenol**.^{[11][12][13][14]}

Materials:

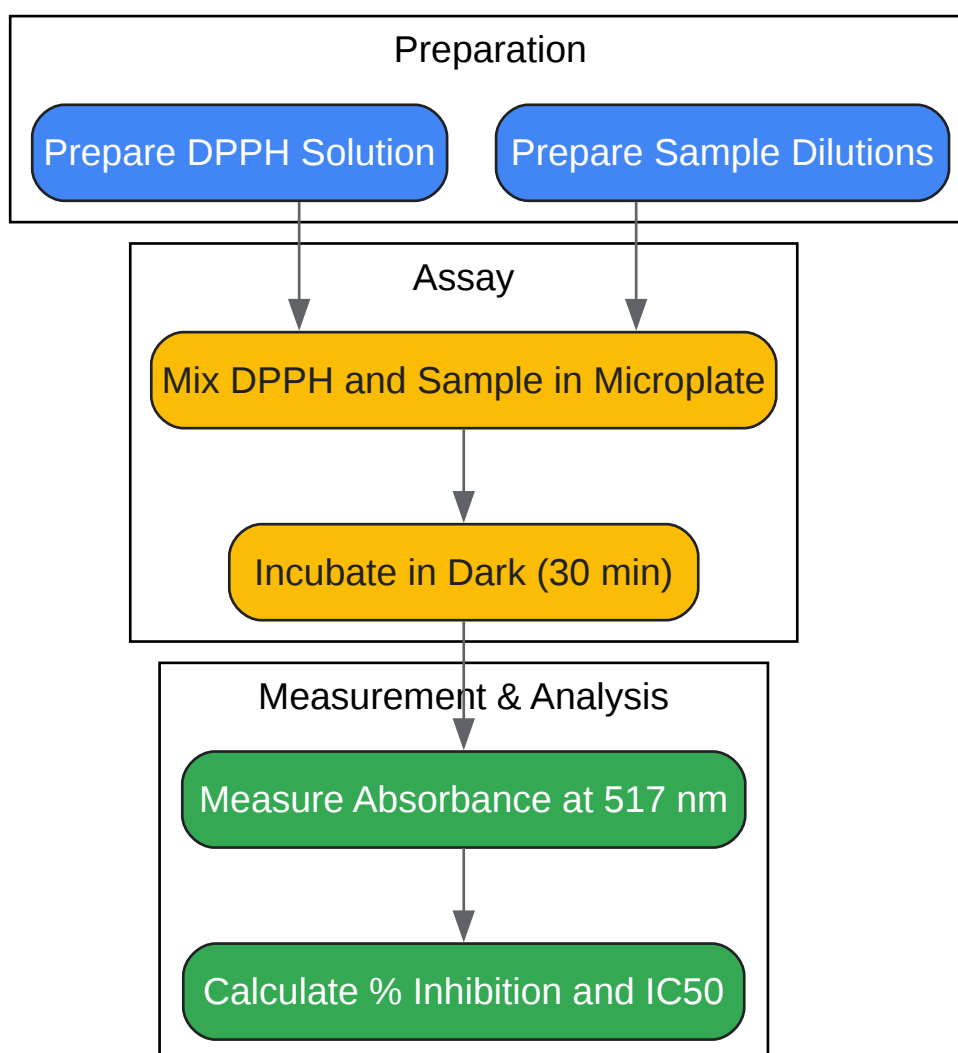
- **2-Cyclohexylphenol**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Reference antioxidant (e.g., Trolox, Ascorbic Acid)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Preparation of Sample and Standard Solutions: Prepare a stock solution of **2-Cyclohexylphenol** in methanol. From this stock, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the reference antioxidant.
- Assay:
 - To each well of a 96-well microplate, add 100 µL of the DPPH solution.
 - Add 100 µL of the various concentrations of the **2-Cyclohexylphenol** solution or the reference antioxidant to the wells.
 - For the blank, add 100 µL of methanol instead of the sample.
- Incubation and Measurement:
 - Incubate the microplate in the dark at room temperature for 30 minutes.

- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$ where A_{blank} is the absorbance of the blank and A_{sample} is the absorbance of the sample.
- The IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Workflow for DPPH Antioxidant Assay:



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A workflow diagram for the DPPH antioxidant activity assay.

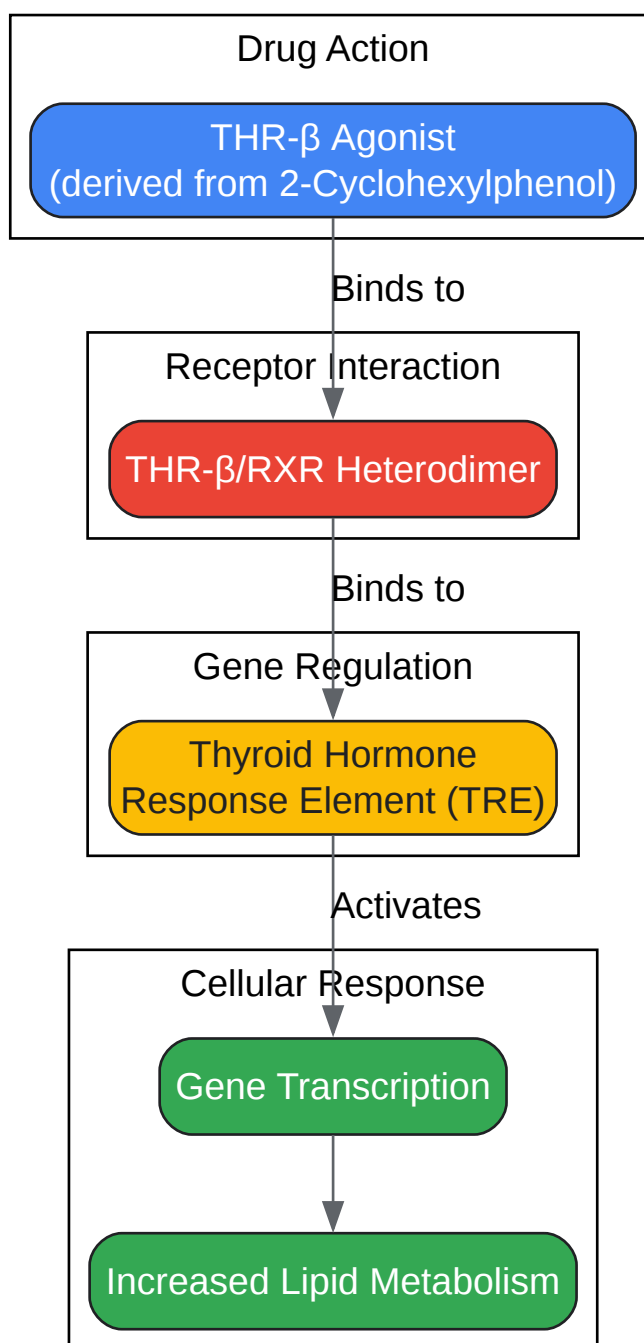
Role in Drug Development

2-Cyclohexylphenol serves as a valuable scaffold in medicinal chemistry due to its combination of a phenolic hydroxyl group, capable of hydrogen bonding, and a non-polar cyclohexyl group that can engage in hydrophobic interactions within biological targets.

Intermediate for Thyroid Hormone Receptor β -Agonists

2-Cyclohexylphenol is a documented reagent in the synthesis of selective thyroid hormone receptor beta (THR- β) agonists.^{[2][3]} THR- β is a promising target for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The selectivity for the β -isoform over the α -isoform is crucial to avoid cardiac side effects. The cyclohexylphenol moiety can be a key component in achieving this selectivity by influencing the binding affinity and conformation of the final drug molecule within the ligand-binding domain of the receptor.

Hypothesized Signaling Pathway Interaction:



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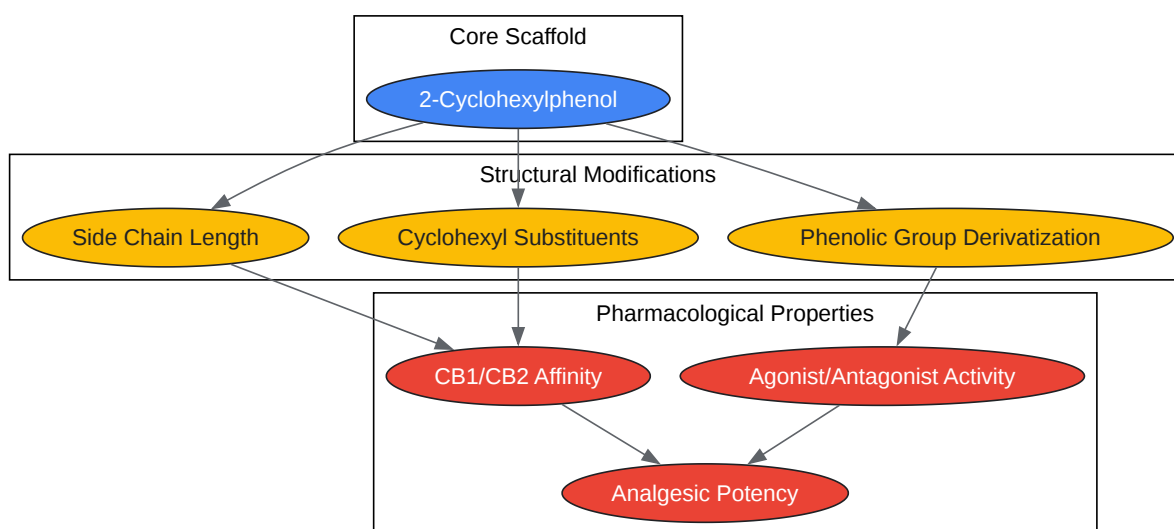
A diagram illustrating the hypothesized signaling pathway of a THR-β agonist.

Pharmacophore for Cannabinoid Receptor Ligands

The cyclohexylphenol structure is a recognized pharmacophore in the study of the endocannabinoid system. Synthetic cannabinoids containing this moiety have been

instrumental in the characterization of cannabinoid receptors (CB1 and CB2). The structure-activity relationships of these compounds have been extensively studied, revealing that the phenolic hydroxyl and the cyclohexyl ring are important for receptor binding and analgesic activity.[15][16] The cyclohexyl group, in particular, can be modified to modulate the affinity and efficacy of the ligand at the cannabinoid receptors.

Logical Relationship in Cannabinoid Ligand Design:



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Logical relationships in the design of cannabinoid ligands from **2-Cyclohexylphenol**.

Conclusion

2-Cyclohexylphenol is a commercially significant chemical intermediate with a diverse range of applications. Its unique structural features make it an ideal precursor for high-performance antioxidants and a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The detailed protocols and data presented in this guide are intended to

facilitate further research and development into the applications of this valuable compound. As the demand for advanced materials and targeted therapeutics continues to grow, the importance of **2-Cyclohexylphenol** in industrial chemistry is expected to increase.

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